2,4-BIS(DIMETHYLAMINO)-6-FLUOROPYRIMIDINE
Overview
Description
6-Fluoro-N,N,N’,N’-tetramethyl-2,4-pyrimidinediamine is a chemical compound with the molecular formula C8H13FN4. It contains a total of 26 atoms, including 13 hydrogen atoms, 8 carbon atoms, 4 nitrogen atoms, and 1 fluorine atom . The compound features a six-membered pyrimidine ring with fluorine and tetramethyl groups attached, making it a unique and interesting molecule for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N,N,N’,N’-tetramethyl-2,4-pyrimidinediamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a fluorinated pyrimidine derivative with tetramethylamine in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 6-Fluoro-N,N,N’,N’-tetramethyl-2,4-pyrimidinediamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N,N,N’,N’-tetramethyl-2,4-pyrimidinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as oxone, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxone is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
6-Fluoro-N,N,N’,N’-tetramethyl-2,4-pyrimidinediamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Fluoro-N,N,N’,N’-tetramethyl-2,4-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Beta Fluoro Fluocinonide: A fluorinated corticosteroid with anti-inflammatory properties.
Flunisolide: Another fluorinated corticosteroid used for treating allergic rhinitis.
Uniqueness
6-Fluoro-N,N,N’,N’-tetramethyl-2,4-pyrimidinediamine is unique due to its specific structural features, including the presence of a fluorine atom and tetramethyl groups on the pyrimidine ring. These structural characteristics contribute to its distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
6-fluoro-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN4/c1-12(2)7-5-6(9)10-8(11-7)13(3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDAIGWIUSOOIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC(=N1)N(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628607 | |
Record name | 6-Fluoro-N~2~,N~2~,N~4~,N~4~-tetramethylpyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-98-8 | |
Record name | 6-Fluoro-N~2~,N~2~,N~4~,N~4~-tetramethylpyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00628607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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